molecular formula C7H12ClF2N B6196103 6,6-difluorospiro[3.3]heptan-1-amine hydrochloride CAS No. 2680534-26-1

6,6-difluorospiro[3.3]heptan-1-amine hydrochloride

Cat. No.: B6196103
CAS No.: 2680534-26-1
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-difluorospiro[33]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12F2NCl It is a derivative of spiroheptane, characterized by the presence of two fluorine atoms at the 6th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluorospiro[3.3]heptan-1-amine hydrochloride typically involves the fluorination of spiroheptane derivatives. One common method includes the reaction of spiroheptane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 6,6-difluorospiro[3.3]heptan-1-one is then subjected to reductive amination using ammonia or an amine source to form the amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include the use of efficient fluorinating agents, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-difluorospiro[3.3]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed

Scientific Research Applications

6,6-difluorospiro[3.3]heptan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-difluorospiro[3.3]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and amine group play crucial roles in its biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    6,6-difluorospiro[3.3]heptan-2-amine hydrochloride: Similar structure with the amine group at the 2nd position.

    6,6-difluorospiro[3.3]heptan-1-one: Lacks the amine group, used as an intermediate in synthesis.

Uniqueness

6,6-difluorospiro[3.3]heptan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable in various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-difluorospiro[3.3]heptan-1-amine hydrochloride involves the reaction of 1,1,1-trifluoro-2-bromoethane with cyclopentadiene to form 6,6-difluorospiro[3.3]heptane. This compound is then reacted with ammonia to form 6,6-difluorospiro[3.3]heptan-1-amine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "1,1,1-trifluoro-2-bromoethane", "cyclopentadiene", "ammonia", "hydrochloric acid" ], "Reaction": [ "1. 1,1,1-trifluoro-2-bromoethane is reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form 6,6-difluorospiro[3.3]heptane.", "2. 6,6-difluorospiro[3.3]heptane is reacted with ammonia in the presence of a palladium catalyst to form 6,6-difluorospiro[3.3]heptan-1-amine.", "3. 6,6-difluorospiro[3.3]heptan-1-amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2680534-26-1

Molecular Formula

C7H12ClF2N

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.